4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole, also known as DTBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTBP is a benzothiazole derivative that has been synthesized and studied for its biological and physiological effects.
Scientific Research Applications
Synthesis of Novel Compounds
Novel compounds derived from 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole and related structures have been synthesized, showcasing a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-HIV activities. The synthesis involves various chemical reactions leading to the development of heterocyclic compounds that display significant potential in medical research and applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Murty et al., 2013).
Antimicrobial and Antiproliferative Activities
Several derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi, as well as for their antiproliferative effects on different human cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021), (Patel & Agravat, 2007).
Anti-HIV and Corrosion Inhibition
Research has also explored the anti-HIV activity of certain derivatives and their role as corrosion inhibitors, highlighting the versatility of these compounds in both pharmaceutical and industrial applications (Al-Soud et al., 2010), (Hu et al., 2016).
Chemical Sensors and Molecular Modeling
The development of fluorescent chemosensors for detecting metal ions in aqueous solutions and the use of molecular modeling to understand interactions at the molecular level have also been reported. These findings contribute to the advancement of chemical sensing technologies and drug design (Cao et al., 2011).
Antiacetylcholinesterase Activity
The synthesis of benzothiazole derivatives bearing piperazine and thiocarbamate moieties and their evaluation for antiacetylcholinesterase activity highlight their potential in addressing neurological disorders by inhibiting enzymes that break down acetylcholine (Mohsen et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
properties
IUPAC Name |
4,7-dimethoxy-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S3/c1-23-12-5-6-13(24-2)16-15(12)18-17(26-16)19-7-9-20(10-8-19)27(21,22)14-4-3-11-25-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDYGRZLKYRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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